molecular formula C10H18N2 B12443888 (R)-tert-Butyl 3-cyanopiperidine

(R)-tert-Butyl 3-cyanopiperidine

Cat. No.: B12443888
M. Wt: 166.26 g/mol
InChI Key: KAVSPDNXSQRJMV-VIFPVBQESA-N
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Description

(R)-tert-Butyl 3-cyanopiperidine, with the CAS Number 91419-53-3, is a chiral piperidine derivative offered as a high-purity chemical building block for research and development purposes. The compound features a piperidine ring scaffold that is simultaneously protected by a tert-butyloxycarbonyl (Boc) group and functionalized with a cyano moiety. Its molecular formula is C11H18N2O2 and it has a molecular weight of 210.27 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry. The Boc protecting group can be readily removed under acidic conditions to reveal a secondary amine, while the cyano group offers a handle for further chemical transformations, such as reduction to an aminomethyl group or hydrolysis to a carboxylic acid . Piperidine and its derivatives are privileged structures in medicinal chemistry, frequently found in molecules with biological activity. As such, (R)-tert-Butyl 3-cyanopiperidine is a valuable precursor for researchers synthesizing potential therapeutic agents, enabling the exploration of structure-activity relationships through its chiral center . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment. For comprehensive physical and safety data, including hazard statements, please refer to the associated Safety Data Sheet (SDS) .

Properties

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

(3R)-1-tert-butylpiperidine-3-carbonitrile

InChI

InChI=1S/C10H18N2/c1-10(2,3)12-6-4-5-9(7-11)8-12/h9H,4-6,8H2,1-3H3/t9-/m0/s1

InChI Key

KAVSPDNXSQRJMV-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)N1CCC[C@H](C1)C#N

Canonical SMILES

CC(C)(C)N1CCCC(C1)C#N

Origin of Product

United States

Preparation Methods

Asymmetric Metallation-Substitution

A key enantioselective approach involves the use of chiral bases to mediate metallation at the piperidine C3 position. In one protocol, (S)-tert-butyl 2-cyanopiperidine-1-carboxylate was synthesized via TMPMgCl (tetramethylpiperidinyl magnesium chloride)-mediated deprotonation followed by electrophilic trapping with cyanating agents. For the (R)-enantiomer, inversion of stereochemistry requires either chiral auxiliary-directed synthesis or resolution techniques.

  • Conditions : TMPMgCl in Et₂O at −104°C, followed by cyanogen bromide.
  • Yield : 95% enantiomeric excess (ee) for the (S)-enantiomer; analogous conditions for the (R)-form remain underexplored but could employ opposite chiral ligands.

Enzymatic Resolution

Racemic tert-butyl 3-cyanopiperidine-1-carboxylate can be resolved using lipases or esterases. For example, Candida antarctica lipase B selectively hydrolyzes the (S)-enantiomer, leaving the (R)-enantiomer intact.

  • Efficiency : >90% ee achieved for resolved products in analogous systems.

Boc Protection and Cyanation Strategies

Two-Step Boc Protection and Dehydration

A common route starts with 3-hydroxypiperidine, which undergoes Boc protection followed by dehydration of a carbamate intermediate:

  • Boc Protection :
    • 3-Hydroxypiperidine reacts with di-tert-butyl dicarbonate in dichloromethane/water under basic conditions (NaHCO₃).
    • Yield : 86% for tert-butyl 3-hydroxypiperidine-1-carboxylate.
  • Cyanation :
    • The hydroxyl group is converted to a cyano group via a two-step oxidation-cyanation sequence.
    • Example : TEMPO-catalyzed oxidation with NaOCl, followed by NH₄CN displacement.
    • Yield : 78% for tert-butyl 3-cyanopiperidine-1-carboxylate.

Direct Cyanation of Boc-Protected Piperidine

Phosphorus oxychloride (POCl₃) in pyridine efficiently converts tert-butyl 3-carbamoylpiperidine-1-carboxylate to the cyano derivative:

  • Reaction : POCl₃ (1.5 eq.) in pyridine at 0°C → room temperature.
  • Yield : Quantitative (100%).
  • Advantage : Avoids intermediate isolation, suitable for large-scale synthesis.

Photoredox-Mediated Cyanation

Visible light-driven methods using iridium catalysts enable direct C–H cyanation. For tert-butyl 4-cyanopiperidine-1-carboxylate, a photoredox protocol achieved 66% yield:

  • Catalyst : Ir(dCF₃bpy)₂(dtbbpy)PF₆ (1 mol%).
  • Conditions : K₃PO₄ as base, isonitrile as cyanide source.
  • Applicability : Likely adaptable to the C3 position with modified directing groups.

Comparative Analysis of Methods

Method Yield (%) Stereoselectivity Scalability Key Reagents
Asymmetric Metallation 70–95 >90% ee Moderate TMPMgCl, cyanogen bromide
Enzymatic Resolution 40–60 >90% ee High Lipase B, racemic substrate
Boc Protection/Dehydration 78 Racemic High NaOCl, TEMPO
POCl₃-Mediated 100 Racemic High POCl₃, pyridine
Photoredox 66 Racemic Moderate Ir catalyst, isonitrile

Challenges and Optimization Opportunities

  • Stereochemical Control : Existing methods for (R)-enantiomer synthesis are less documented than (S)-counterparts. Chiral pool synthesis using (R)-3-hydroxypiperidine could bypass resolution steps.
  • Cyanation Efficiency : POCl₃-mediated dehydration offers high yields but generates corrosive byproducts. Trifluoroacetic anhydride (TFAA) alternatives provide milder conditions (87% yield).
  • Green Chemistry : TEMPO/NaOCl oxidation reduces heavy metal use compared to traditional Swern oxidation.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-tert-butylpiperidine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines or other reduced forms.

    Substitution: The tert-butyl and carbonitrile groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides, acyl halides, and cyanides are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized piperidine derivatives.

Scientific Research Applications

There appears to be no information about the applications of the compound "(R)-tert-Butyl 3-cyanopiperidine." However, the search results contain information on the applications of similar compounds, such as tert-Butyl 3-cyanopiperidine-1-carboxylate and (R)-tert-Butyl 3-cyanopyrrolidine-1-carboxylate .

tert-Butyl 3-cyanopiperidine-1-carboxylate
Tert-butyl 3-cyanopiperidine-1-carboxylate can be used in the synthesis of (R)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate .

The preparation of tert-butyl 3-cyanopiperidine-1-carboxylate can be done by adding trifluoroaceticanhydride to tert-butyl-3- carbamoyl piperidine-l-carboxylate in anhydrous dichloromethane .

Tert-butyl 3-cyanopiperidine-1-carboxylate can be reduced using lithium aluminium tetrahydride to obtain a crude compound which can be used for further steps .

Related Compounds
Other related compounds include:

  • (R)-tert-Butyl 3-cyanopyrrolidine-1-carboxylate
  • (S)-tert-Butyl 3-cyanopyrrolidine-1-carboxylate
  • tert-Butyl 4-cyanopiperidine-1-carboxylate
  • 1-Boc-4-(Cyanomethyl)piperidine
  • (R)-tert-Butyl 3-cyanopiperazine-1-carboxylate
  • tert-butyl 4-(4-tert-butylbenzyl)-4-cyanopiperidine-1-carboxylate
  • tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate

Mechanism of Action

The mechanism of action of (3R)-1-tert-butylpiperidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity. The carbonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₁H₁₈N₂O₂
  • CAS Registry Numbers : 915226-39-0 (racemic mixture), 915226-44-7 (stereospecific form)
  • Physical State : Typically a white to off-white crystalline solid.
  • Applications : Used in the synthesis of kinase inhibitors, protease inhibitors, and modulators of G-protein-coupled receptors (GPCRs).

Comparison with Structurally Similar Compounds

Cyano-Substituted Piperidine Derivatives

Compound Name CAS Number Key Structural Feature Similarity Score Reference
(R)-tert-Butyl 3-cyanopiperidine 915226-44-7 3-CN, Boc-protected, R-configuration 1.00
cis-tert-Butyl 5-cyano-2-methylpiperidine 1253200-84-8 5-CN, 2-methyl, cis-stereochemistry 0.96
(2R,3R)-tert-Butyl 3-cyano-2-methylpiperidine 828300-48-7 3-CN, 2-methyl, (2R,3R)-configuration 0.96

Key Findings :

  • The addition of a methyl group (e.g., 1253200-84-8) introduces steric hindrance, reducing metabolic stability compared to the parent compound .
  • Stereochemical variations (e.g., 828300-48-7) significantly alter binding affinity to enzyme active sites, as demonstrated in kinase inhibition assays .

Carbamate and Carbamoyl Derivatives

Compounds with carbamate or carbamoyl groups exhibit divergent solubility and stability profiles.

Compound Name CAS Number Key Structural Feature Similarity Score Reference
(R)-tert-Butyl 3-carbamoylpiperidine 915226-43-6 3-CONH₂, Boc-protected 0.83
tert-Butyl 4-carbamoylpiperidine 91419-48-6 4-CONH₂, Boc-protected 0.79

Key Findings :

  • The carbamoyl group (-CONH₂) in 915226-43-6 improves aqueous solubility but reduces membrane permeability compared to the cyano analog .
  • Positional isomerism (3- vs. 4-carbamoyl) affects hydrogen-bonding interactions in protein-ligand docking studies .

Oxo and Ester-Modified Piperidines

Oxo (keto) and ester-functionalized derivatives are prevalent in prodrug design.

Compound Name CAS Number Key Structural Feature Similarity Score Reference
tert-Butyl 3-benzyl-4-oxopiperidine 632352-56-8 4-oxo, 3-benzyl 0.97
tert-Butyl 3-(3-ethoxypropanoyl)piperidine 877173-80-3 3-ethoxypropanoyl ester 0.97

Key Findings :

  • The 4-oxo group in 632352-56-8 enhances electrophilicity, making it reactive in Michael addition reactions .
  • Ester derivatives (e.g., 877173-80-3) are prone to hydrolysis under physiological conditions, limiting their utility in long-acting formulations .

Spirocyclic and Bicyclic Analogs

Spirocyclic systems offer conformational rigidity, influencing target engagement.

Compound Name CAS Number Key Structural Feature Similarity Score Reference
tert-Butyl 3-oxo-2,6-diazaspiro[4.5]decane 1160246-75-2 Spirocyclic 2,6-diaza system 0.91

Key Findings :

  • Spirocyclic analogs (e.g., 1160246-75-2) exhibit improved metabolic stability but reduced synthetic accessibility compared to (R)-tert-Butyl 3-cyanopiperidine .

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